2-[(Benzyloxy)methyl]cyclobutan-1-one
Description
2-[(Benzyloxy)methyl]cyclobutan-1-one (CAS: 294868-56-7) is a cyclobutanone derivative featuring a benzyloxymethyl substituent at the 2-position of the four-membered ring. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol . The compound exhibits a predicted density of 1.105±0.06 g/cm³ and a boiling point of 295.1±13.0 °C . The benzyloxy group introduces aromaticity and steric bulk, which influences its reactivity and physical properties. Cyclobutanones are strained ketones, making them reactive intermediates in organic synthesis, particularly in ring-opening or functionalization reactions. The presence of the benzyloxymethyl group may enhance solubility in nonpolar solvents while modulating electronic effects on the carbonyl group.
Properties
IUPAC Name |
2-(phenylmethoxymethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZONFNMAUYUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-[(Benzyloxy)methyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of benzyloxyacetic acid or benzyloxyacetone.
Reduction: Formation of 2-[(benzyloxy)methyl]cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanones.
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-[(Benzyloxy)methyl]cyclobutan-1-one serves as a building block in the synthesis of more complex molecules. Derivatives of this compound have applications in stereodivergent syntheses.
- Biology It is studied for its potential biological activity and interactions with biomolecules. The compound's mechanism of action may involve hydrogen bonding and π-π interactions due to the presence of the benzyloxy group. This influences its reactivity and binding affinity, which could be relevant in pharmacological contexts.
- Medicine The compound is investigated for potential therapeutic properties and as a precursor in drug synthesis. Derivatives of this compound, specifically norlignans and lignanamide from Peperomia tetraphylla, showed significant cytotoxic activities against various cancer cell lines, demonstrating their potential in medicinal chemistry.
- Industry this compound is utilized in the production of specialty chemicals and materials.
Synthesis and Chemical Properties
The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a derivative of this compound, was achieved starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This process led to the production of enantiomeric β-amino acids and diastereomeric bis(cyclobutane) β-dipeptides.
Examples of applications in organic synthesis
- Photocatalysis: Flavin derivatives, when irradiated with visible light, enabled efficient cyclobutane ring formation via intramolecular [2+2] cycloaddition, demonstrating a new application of this compound derivatives in visible light photocatalysis.
- Antimicrobial Activity: Derivatives of benzofuran, synthesized using this compound, exhibited significant antimicrobial activity, particularly against Candida albicans, highlighting their potential in developing new antimicrobial agents.
- Photocycloaddition in Organic Chemistry: Ethyl 2,3-dioxopyrrolidine-4-carboxylates, related to this compound, underwent [2+2].
- Cyclobutane Ring Formation: Irradiation with visible light allows cyclobutane ring formation via intramolecular [2+2] cycloaddition.
- [2 + 2] Photocycloaddition: Employed substrate rac- 25 as starting material for the synthesis of cyclobut-A . The facial diastereoselectivity of the [2 + 2] photocycloaddition was high .
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]cyclobutan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclobutanone ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Key Observations :
- Ring Strain: The cyclobutanone core in the target compound introduces significant ring strain (~110 kJ/mol for cyclobutanone vs. ~26 kJ/mol for cyclopentanone), enhancing its reactivity compared to larger-ring analogs like 1-methylcyclopentanol .
- Functional Group Impact: The ketone group in this compound is more electrophilic than the hydroxyl group in 1-methylcyclopentanol, making it prone to nucleophilic additions (e.g., Grignard reactions) rather than acid-base or oxidation reactions .
Biological Activity
2-[(Benzyloxy)methyl]cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclobutane ring substituted with a benzyloxy group, which contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The benzyloxy group enhances the compound's lipophilicity, facilitating membrane permeability and interaction with hydrophobic regions of target proteins.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing signaling pathways related to metabolism and cellular function.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular responses to stimuli.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cell lines, although the specific pathways remain to be fully elucidated.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces inflammation |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. Further analysis revealed activation of caspase pathways indicative of apoptosis.
Q & A
Basic: What retrosynthetic strategies are recommended for synthesizing 2-[(Benzyloxy)methyl]cyclobutan-1-one?
Answer:
Retrosynthetic analysis for cyclobutane derivatives often involves disconnecting the benzyloxy group and the cyclobutanone ring. Tools like Reaxys and BKMS_METABOLIC can predict viable precursors (e.g., cyclobutanone intermediates or benzyl-protected alcohols). For example, methyl 2-cyanocyclobutane-1-carboxylate (CAS 32811-84-0) has been synthesized via ring-opening reactions, suggesting analogous strategies for introducing the benzyloxy moiety . Prioritize protecting-group strategies (e.g., benzyl ethers) to stabilize reactive intermediates during cyclization.
Basic: How should purification be optimized for cyclobutanone derivatives to avoid ring-opening?
Answer:
Cyclobutanones are prone to ring strain-induced decomposition. Use low-temperature chromatography (e.g., flash chromatography at 0–4°C) with non-polar solvents (hexane/ethyl acetate) to minimize thermal stress. Evidence from methyl 2-cyanocyclobutane-1-carboxylate purification highlights the use of silica gel modified with 1% triethylamine to suppress acidic degradation pathways . Post-purification, store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced: How can reaction conditions be optimized for benzyloxy group installation without side reactions?
Answer:
Benzyloxy group introduction via nucleophilic substitution or Mitsunobu reactions requires careful control of steric and electronic effects. For cyclobutane systems, use mild bases (e.g., K₂CO₃ in DMF) to avoid ring strain exacerbation. Kinetic studies on similar compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid) suggest limiting reaction temperatures to ≤60°C to prevent retro-Diels-Alder reactions . Monitor by TLC or in situ FTIR for real-time detection of byproducts like benzyl alcohol .
Advanced: What analytical techniques resolve structural ambiguities in benzyloxy-substituted cyclobutanones?
Answer:
High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are critical. For example, cyclobutanone carbonyl signals typically appear at ~210 ppm in ¹³C NMR, while benzyloxy methylenes resonate near 70 ppm. Gas-phase thermochemistry data (e.g., from NIST) can validate stability under analytical conditions . Comparative analysis with methyl 2-cyanocyclobutane-1-carboxylate (PubChem CID 129676032) provides reference spectral libraries .
Advanced: How should oxygen-sensitive reactions involving cyclobutanones be handled?
Answer:
Cyclobutanones are susceptible to peroxide formation. Implement strict inert-atmosphere protocols (Schlenk line or glovebox) for reactions and storage. Safety data for 1-benzylcyclobutane-1-carboxylic acid recommend using anhydrous solvents (e.g., THF, distilled over Na/benzophenone) and oxygen scavengers like copper(I) chloride . Post-reaction, test for peroxides with KI/starch strips and quench with NaHSO₃ if detected .
Advanced: How to address contradictory data in cyclobutanone reactivity studies?
Answer:
Contradictions often arise from divergent reaction conditions (solvent polarity, temperature). For example, cyclobutanone ring-opening rates vary significantly in polar aprotic vs. protic solvents. Use computational tools (DFT calculations via Gaussian) to model transition states and validate experimental observations. Cross-reference kinetic data from Reaxys entries for analogous compounds (e.g., methyl 2-cyanocyclobutane-1-carboxylate) to identify outliers . Always replicate critical experiments under standardized conditions (e.g., 25°C in DMSO-d₆ for NMR kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
